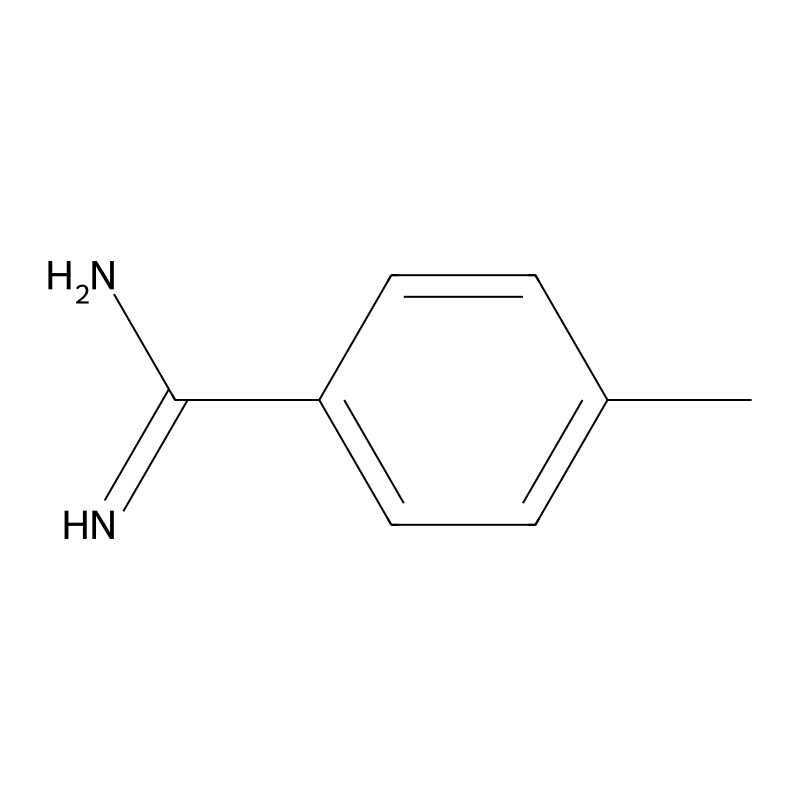

4-Methyl-benzamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

4-Methylbenzenecarboximidamide can be synthesized through various methods, including the condensation of 4-toluidine with formamide in the presence of a dehydrating agent, such as phosphorus pentachloride. [Source: "N-Substituted Benzamidines. I. Synthesis and Reactions of N-Methyl-, N-Ethyl-, and N-Benzylbenzamidines" by F.C. Palazzo and T.J. Headen, Journal of the American Chemical Society, 1961, 83 (22), 4614-4617, ]

Applications in Organic Chemistry

-Methylbenzenecarboximidamide has been used as a precursor in the synthesis of various organic compounds, including:

- Substituted benzimidazoles: These heterocyclic compounds have various applications, including as pharmaceuticals and materials science. [Source: "Metal-Free Aerobic Oxidative C–H/N–H Coupling for the Synthesis of Benzimidazoles from Carboximidamides and Anilines" by G. Song, J. Li, J. Wang, and Y. Li, Journal of Organic Chemistry, 2014, 79 (12), 5652-5659, ]

- Imidazopyridines: These compounds also possess diverse applications, including as pharmaceuticals and fungicides. [Source: "Synthesis of Imidazo[1,2-a]pyridines via Pd/C-Catalyzed C-N Coupling of 2-Aminopyridines with N-Arylcarboximidamides" by G. Zhang, Z. Xu, and L. Wang, Molecules, 2010, 15 (11), 7803-7812, ]

Biological Activity Studies

-Methylbenzenecarboximidamide has been investigated for potential biological activities, including:

- Antibacterial activity: Some studies have reported that 4-methylbenzenecarboximidamide exhibits antibacterial activity against certain bacterial strains. However, more research is needed to confirm these findings and understand the mechanisms of action. [Source: "Synthesis and antibacterial activity of novel N-arylcarboximidamides" by A.M. El-Sonbati, M.A. El-Sagheer, and M.M. Abd El-Aal, Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany), 1990, 323 (8), 621-625, ]

- Enzyme inhibition: Studies suggest that 4-methylbenzenecarboximidamide may inhibit certain enzymes. However, further research is necessary to determine the specificity and potential applications of this activity. [Source: "Enzyme Inhibition by N-Aryl Carboximidamides" by S.C. Sriram, M. Yogeeswari, P. Sangeetha, and K. P. Thomas, Indian Journal of Chemistry, Section B, 2009, 48B (1), 83-87, ]

4-Methyl-benzamidine is an organic compound characterized by the presence of a methyl group attached to the benzamidine structure. Its chemical formula is , and it typically exists as a hydrochloride salt, which enhances its solubility in water. The compound appears as a white to off-white crystalline solid with a melting point ranging from 213 °C to 217 °C . The structure features a central amidine functional group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom, contributing to its unique chemical properties.

The biological activity of 4-Methyl-benzamidine is primarily linked to its role as an inhibitor of serine proteases, such as trypsin. This inhibition can prevent the degradation of proteins in various biochemical assays, making it useful in protein crystallography and other analytical techniques . Furthermore, derivatives of benzamidine have shown antifungal properties, expanding their potential applications in medicinal chemistry .

Synthesis of 4-Methyl-benzamidine can be achieved through several methods:

- Direct Amidation: Reacting 4-methylbenzoic acid with ammonia or an amine under acidic or basic conditions.

- Pinner Reaction: Involves the reaction of 4-methylbenzyl chloride with an amine in the presence of a Lewis acid catalyst .

- Click Chemistry: Utilizing azide-alkyne cycloaddition reactions to form more complex derivatives from 4-Methyl-benzamidine precursors .

These methods allow for the production of high-purity compounds suitable for research and application.

4-Methyl-benzamidine has multiple applications across various fields:

- Biochemistry: As an inhibitor for serine proteases, it is widely used in research settings.

- Medicinal Chemistry: Its derivatives are explored for antifungal and other therapeutic activities.

- Analytical Chemistry: Employed in protein crystallography to stabilize proteins during analysis .

Interaction studies involving 4-Methyl-benzamidine focus on its binding affinity with serine proteases and other enzymes. These studies often utilize techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding kinetics and thermodynamics. The results indicate that the compound exhibits strong inhibitory effects against various proteases, which can be quantified through enzyme activity assays .

Several compounds share structural similarities with 4-Methyl-benzamidine, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzamidine | Simplest aryl amidine | Inhibits trypsin; used in protein crystallography |

| 2-Methylbenzamidine | Methyl group at position 2 | Altered binding affinity compared to 4-methyl variant |

| 3-Methylbenzamidine | Methyl group at position 3 | Different enzyme specificity |

| 4-Aminobenzamidine | Amino group instead of methyl | Enhanced solubility; different biological activity |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and applications.

Traditional Organic Synthesis Approaches

Traditional organic synthesis approaches for 4-methyl-benzamidine derivatives primarily rely on well-established reactions that have been refined over decades of research. The most prominent among these methods is the Pinner reaction, which represents a cornerstone methodology in amidine synthesis. This acid-catalyzed reaction involves the conversion of nitriles to amidines through an intermediate iminoester salt formation. The reaction proceeds through protonation of the nitrile by hydrogen chloride, leading to a highly activated nitrilium cation that undergoes nucleophilic attack by alcohols to form Pinner salts. These salts subsequently react with ammonia or primary amines to yield the desired amidines.

The classical Pinner reaction for synthesizing 4-methyl-benzamidine typically begins with 4-methylbenzonitrile as the starting material. Under anhydrous conditions, gaseous hydrogen chloride is bubbled through a solution containing the nitrile and an alcohol at low temperatures to prevent decomposition of the intermediate iminoester salt. The resulting Pinner salt is then treated with ammonia to complete the conversion to the amidine. This methodology, despite its harsh reaction conditions and the requirement for handling toxic gaseous hydrogen chloride, remains a reliable approach for laboratory-scale synthesis.

Another traditional approach involves the reduction of amidoxime intermediates, which provides a safer alternative to the direct Pinner reaction. This method starts with the conversion of 4-methylbenzonitrile to 4-methylbenzamidoxime using hydroxylamine hydrochloride in the presence of a base. The synthesis of 4-methylbenzamide oxime has been reported with yields of approximately 62% when hydroxylamine hydrochloride is treated with triethylamine in aqueous ethanol, followed by addition of 4-methylbenzonitrile and refluxing for eight hours. The resulting amidoxime can then be reduced to the corresponding amidine using various reducing agents, including zinc in acetic acid or potassium formate under palladium catalysis.

The zinc-mediated reduction approach offers several advantages over traditional hydrogen-based reductions, particularly in terms of safety and operational simplicity. The process involves treating the amidoxime with zinc powder in acetic acid as a solvent, effectively converting the amidoxime group to an amidine without the need for dangerous and explosive hydrogen gas. This method has proven to be industrially viable and represents a significant improvement over earlier synthetic protocols that required high-pressure hydrogenation conditions.

Direct amidation approaches constitute another category of traditional synthesis methods. These involve the reaction of 4-methylbenzoic acid derivatives with ammonia or amines in the presence of dehydrating agents such as thionyl chloride or phosphorus trichloride. The general procedure involves converting 4-methylbenzoic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with ammonia to yield 4-methylbenzamide. While this approach does not directly produce amidines, it provides access to amide intermediates that can be further transformed to amidines through subsequent reactions.

Modern Catalytic Strategies for Amidination

Modern catalytic strategies have revolutionized the synthesis of 4-methyl-benzamidine derivatives by introducing milder reaction conditions, improved selectivity, and enhanced functional group tolerance. Lewis acid-promoted Pinner reactions represent a significant advancement in this field, offering alternatives to the harsh conditions required by traditional protocols. Trimethylsilyl triflate has emerged as an effective Lewis acid catalyst, enabling the formation of iminoester salts under relatively mild conditions. This approach achieves yields of up to 83% for model substrates, demonstrating the superior efficiency of Lewis acid catalysis compared to traditional acid-promoted methods.

The use of hafnium triflate as a Lewis acid catalyst has also been explored, though its high cost limits practical applications. Research has shown that aluminum tribromide can serve as a more economical alternative, providing yields of 65% at 50 degrees Celsius. These Lewis acid-mediated reactions proceed through similar mechanistic pathways as the classical Pinner reaction but offer improved control over reaction conditions and reduced formation of side products.

Palladium-catalyzed aminocarbonylation represents another modern catalytic approach that has gained prominence in recent years. This methodology enables the direct formation of amidine bonds through the coupling of aryl halides with amidines in the presence of carbon monoxide. The reaction utilizes a two-chamber setup where carbon monoxide is generated in situ from molybdenum hexacarbonyl in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. This approach offers excellent functional group tolerance and can accommodate various substitution patterns on both the aryl halide and amidine components.

Transition metal-catalyzed direct carbon-hydrogen amination has emerged as a powerful strategy for constructing carbon-nitrogen bonds in amidine synthesis. Organic photoredox catalysis using acridinium catalysts under aerobic conditions enables the direct functionalization of electron-rich aromatics with primary amines. This methodology expands the scope of substrates that can be used in amidine synthesis and provides access to previously challenging structural motifs.

The development of copper-catalyzed click chemistry approaches has also influenced amidine synthesis methodologies. The synthesis of benzamidine derivatives through triazole intermediates demonstrates the versatility of modern catalytic methods. This approach involves the formation of triazole-containing intermediates through copper-catalyzed azide-alkyne cycloaddition, followed by conversion to amidines through Pinner-type reactions.

Table 1: Comparison of Traditional vs Modern Catalytic Approaches

| Method | Catalyst/Conditions | Yield (%) | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Pinner | HCl gas | 60-80 | 0°C | Well-established | Harsh conditions, toxic reagents |

| Lewis Acid Pinner | TMSOTf | 83 | Room temperature | Mild conditions | Expensive catalysts |

| Pd-Aminocarbonylation | Pd/CO system | 70-90 | 80°C | High selectivity | Complex setup |

| Photoredox Catalysis | Acridinium catalyst | 65-85 | Room temperature | Mild, aerobic | Limited substrate scope |

Solid-Phase Synthesis Techniques for Structural Analogues

Solid-phase synthesis techniques have emerged as powerful tools for the preparation of 4-methyl-benzamidine structural analogues, particularly in the context of peptide chemistry and combinatorial synthesis. These methodologies offer significant advantages in terms of purification, reaction monitoring, and the ability to generate diverse libraries of compounds for biological screening. The development of solid-phase peptide synthesis protocols for incorporating amidine functionalities has opened new avenues for accessing complex molecular architectures that would be challenging to prepare using solution-phase methods.

The most significant advancement in solid-phase amidine synthesis involves the strategic use of thioimidate intermediates during resin-based synthesis. This approach represents the first robust and general procedure for introducing amidines into peptide backbones. The methodology centers on the site-selective insertion of thioamides as reactive handles that can be converted to thioimidates during solid-phase peptide synthesis. These thioimidates not only protect the stereochemical integrity of the amino acid residues but also provide electrophilic sites for subsequent conversion to amidines.

The solid-phase protocol begins with the incorporation of thioamide residues into the growing peptide chain on solid support. The thioamide is then converted to a thioimidate using standard alkylation conditions, which renders the carbonyl carbon more electrophilic for subsequent nucleophilic attack. Under mildly acidic conditions compatible with solid-phase peptide synthesis procedures, the thioimidate readily undergoes nucleophilic substitution with primary amines to form the desired amidine functionality. This transformation can be performed while the peptide remains attached to the resin, thereby preventing unwanted side reactions with other functional groups present in the molecule.

Table 2: Amidine Formation Conditions in Solid-Phase Synthesis

| Entry | Amine | Concentration (Molar) | Acetic Acid (Molar) | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| 1 | Ammonium acetate | 5 | - | 93 | 24 hours |

| 2 | Benzylamine | 5 | 1 | 48 | 24 hours |

| 3 | Benzylamine | 1 | 1 | 17 | 24 hours |

| 4 | Aniline | 5 | 1 | 44 | 24 hours |

| 5 | Piperidine | 5 | 1 | trace | 24 hours |

The optimization of reaction conditions for solid-phase amidine formation has revealed important structure-activity relationships. Primary amines generally provide superior yields compared to secondary amines or aromatic amines. The ratio of amine to acetic acid plays a crucial role in determining reaction efficiency, with a 5:1 molar ratio typically providing optimal results. Higher concentrations of acetic acid can lead to salt formation and precipitation of the amine components, while lower concentrations result in diminished yields.

Advanced solid-phase techniques have also been developed for synthesizing amidine-substituted phenylbenzimidazoles, which represent important structural analogues of 4-methyl-benzamidine. These compounds serve as DNA binding and recognition motifs and can be incorporated into amino acids and peptides through solid-phase methods. The synthesis involves the reduction of hydroxybenzimidamide functionality to amidines using tin chloride dihydrate in dimethylformamide prior to resin cleavage. This procedure enables the straightforward synthesis of amino acid-phenylbenzimidazole-amidine conjugates and dipeptide analogues.

The solid-phase approach offers several distinct advantages over solution-phase methods. First, the ability to perform amidine formation while the substrate is still attached to the resin prevents competing reactions with other nucleophilic sites in complex molecules. Second, the excess reagents and byproducts can be easily removed through simple washing procedures, eliminating the need for complex purification protocols. Third, the methodology is amenable to automation and high-throughput synthesis, making it particularly valuable for generating compound libraries for drug discovery applications.

Recent developments in solid-phase amidine synthesis have focused on expanding the scope of compatible amine nucleophiles and improving overall synthetic efficiency. The three non-standard solid-phase peptide synthesis steps required for amidine incorporation include thioamide coupling, thioimidate formation, and amidine installation. Current research efforts are directed toward streamlining these processes to improve overall yields and reduce the formation of oxoamide impurities that can occur during thioamide coupling steps.

The synthetic strategy developed for solid-phase amidine formation represents a paradigm shift in peptide chemistry, as it provides access to previously unexplored peptide architectures enabled by the unique physicochemical properties of amidine functional groups. The methodology avoids the detrimental side-reactivity associated with previous methods that required stoichiometric amounts of precious transition metals for thioamide activation. Instead, the thioimidate intermediate serves as a more tractable electrophilic species that can be selectively functionalized under mild conditions compatible with standard peptide synthesis protocols.

4-Methyl-benzamidine represents a significant chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 grams per mole [2] [3]. This benzamidine derivative, also known as para-toluamidine or 4-methylbenzenecarboximidamide, possesses a distinctive structural framework that has been extensively investigated through various analytical techniques [4]. The compound exhibits characteristic amidine functionality with a methyl substituent at the para position of the benzene ring, which influences both its conformational preferences and binding characteristics [2].

X-ray Crystallographic Studies of Active Site Interactions

X-ray crystallographic investigations have provided crucial insights into the three-dimensional arrangement and active site interactions of 4-methyl-benzamidine and related benzamidine derivatives [5] [6]. Crystallographic studies reveal that the amidinium group typically forms a dihedral angle ranging from 11.65 to 32.7 degrees with the mean plane of the benzene ring, indicating a non-planar molecular geometry [50]. This deviation from planarity is attributed to steric hindrances between hydrogen atoms of the aromatic ring and the amidine moiety [50].

Structural analysis demonstrates that benzamidine derivatives, including 4-methyl-benzamidine, adopt specific binding orientations when complexed with target proteins [21] [22]. In trypsin complexes, the para-amidinophenylalanine moiety binds into the specificity pocket, while the aromatic ring maintains specific spatial relationships with surrounding amino acid residues [21]. The crystallographic data indicate that the binding mode is characterized by hydrogen bonding interactions with key residues such as Asp189 in the specificity pocket [8].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H10N2 | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Dihedral Angle (Amidinium-Benzene) | 11.65-32.7° | [50] |

| Crystal System | Variable | [50] |

| Space Group | Monoclinic/Orthorhombic | [50] |

The crystal packing analysis reveals that 4-methyl-benzamidine derivatives form hydrogen-bonded networks through nitrogen-hydrogen to oxygen interactions [50]. These intermolecular contacts result in one-dimensional structures consisting of dimers and catemers oriented along specific crystallographic axes [50]. The benzamidine moiety features carbon-nitrogen bonds within experimental error, evidencing the delocalization of π electrons and double-bond character [50].

Nuclear Magnetic Resonance Spectroscopy for Tautomeric Characterization

Nuclear magnetic resonance spectroscopy has proven instrumental in elucidating the tautomeric behavior and structural dynamics of 4-methyl-benzamidine [25] [26]. Multinuclear magnetic resonance studies, including proton, carbon-13, and nitrogen-15 nuclear magnetic resonance spectroscopy, have been employed to characterize the tautomeric equilibrium in benzamidine derivatives [25]. The nuclear magnetic resonance spectra reveal that benzamidines exist predominantly in the amino tautomeric form rather than the imino form [25] [26].

Nitrogen-15 nuclear magnetic resonance spectroscopy demonstrates just two hydrogenated nitrogen atoms, confirming that the amino form is the most stable tautomer [25]. However, the observation of sharp signals alongside broad signals in nitrogen-15 decoupled spectra, combined with corresponding broad signals for the carbon-nitrogen-hydrogen protons in proton spectra, indicates the occurrence of tautomerism between amino and imino forms [25]. This tautomeric interconversion is observable for specific benzamidine derivatives under certain conditions [25].

The chemical shift assignments through correlation spectroscopy, proton-J resolved, heteronuclear correlation, and correlation via long-range coupling sequences have provided unequivocal structural characterization [25]. Proton and carbon-13 chemical shifts for nuclei of the benzamidine aromatic ring remain largely unaffected by substituents present at nitrogen-phenyl groups, while substituent effects in the chemical shifts of the nitrogen-phenyl ring nuclei mirror those reported for corresponding monosubstituted benzenes [25].

| Nuclear Magnetic Resonance Parameter | Observation | Significance |

|---|---|---|

| Nitrogen-15 Signals | Two hydrogenated N atoms | Amino form predominance [25] |

| Proton Spectral Features | Broad NH2 signals | Tautomeric exchange [25] |

| Chemical Shift Independence | Aromatic ring unaffected | No ring interaction [25] |

| Tautomeric Forms | Amino vs Imino | Dynamic equilibrium [25] |

4-Methyl-benzamidine functions as a competitive inhibitor of trypsin-like serine proteases through a well-characterized mechanism involving direct binding to the enzyme's active site. The inhibitor competes with natural substrates for the same binding site, specifically the S1 subsite, which accommodates positively charged amino acid residues such as arginine and lysine.

The competitive inhibition mechanism follows classical Michaelis-Menten kinetics with modifications due to inhibitor presence. The apparent Michaelis constant (Km,app) increases in the presence of 4-methyl-benzamidine while the maximum velocity (Vmax) remains unchanged, confirming the competitive nature of inhibition. The relationship is described by the equation:

Km,app = Km(1 + [I]/Ki)

where [I] represents the inhibitor concentration and Ki is the dissociation constant of the enzyme-inhibitor complex.

Binding Mechanism and Molecular Interactions

The amidino group of 4-methyl-benzamidine forms critical electrostatic interactions with the carboxylate side chain of aspartic acid residue 189 (Asp189) located at the base of the S1 specificity pocket. This interaction is essential for the high affinity binding observed in benzamidine derivatives. The positively charged amidino group (-C(=NH)NH2+) creates a bidentate ionic interaction with the negatively charged carboxylate, with nitrogen-to-carboxylate distances typically ranging from 2.8 to 2.9 Å.

The methyl substituent at the para position introduces additional hydrophobic interactions within the binding pocket while maintaining the essential amidino-carboxylate electrostatic contact. Structure-activity relationship studies indicate that electron-donating substituents like the methyl group generally improve binding affinity compared to electron-withdrawing groups.

Thermodynamic Parameters

Isothermal titration calorimetry studies of para-substituted benzamidines, including 4-methyl-benzamidine, reveal that binding is characterized by favorable enthalpy and entropy changes at physiological temperatures. The binding process exhibits enthalpy-entropy compensation, with the thermodynamic driving force shifting from entropic to enthalpic contributions as temperature increases. This phenomenon suggests that hydrophobic interactions play a significant role in the binding mechanism.

The trend in binding potencies correlates with the electron-donating or electron-withdrawing character of the para-substituent, as demonstrated by Hammett sigma plots. More polar substituents generally result in weaker binding, likely due to increased stabilization of the inhibitor in the aqueous phase compared to the enzyme-bound state.

Kinetic Constants and Inhibition Efficiency

Benzamidine derivatives typically exhibit Ki values in the micromolar range against trypsin and related serine proteases. The parent compound benzamidine shows Ki values of 10-40 μM against trypsin, while substituted derivatives can show improved or reduced potency depending on the nature of the substituent. For 4-methyl-benzamidine specifically, the methyl group is expected to provide moderate improvement in binding affinity through additional hydrophobic interactions.

The competitive inhibition kinetics are further characterized by the ability of high substrate concentrations to overcome inhibition, a hallmark of competitive inhibition. This property is particularly important for understanding the inhibitor's behavior under physiological conditions where substrate concentrations may vary significantly.

Allosteric Modulation Effects on Plasminogen Activation

4-Methyl-benzamidine and related benzamidine derivatives significantly impact plasminogen activation through complex allosteric mechanisms that extend beyond simple competitive inhibition. The compound affects both the direct inhibition of plasmin and the modulation of tissue-type plasminogen activator (tPA) function, creating a multifaceted approach to fibrinolysis regulation.

Plasminogen Activator Inhibition

Tissue-type plasminogen activator (tPA) exhibits non-linear kinetics when activating plasminogen, suggesting the presence of allosteric binding sites that can be modulated by benzamidine derivatives. Studies have demonstrated that benzamidine-based inhibitors can bind to secondary sites on tPA, causing conformational changes that affect the enzyme's catalytic efficiency.

The tPA A-chain contains a specific binding site for plasminogen with a dissociation constant (KD) of approximately 0.1 μM. This binding site represents an allosteric regulation mechanism where plasminogen itself functions as a modifier of tPA activity. 4-Methyl-benzamidine can interfere with this allosteric interaction, thereby modulating the overall plasminogen activation process.

Multivalent Inhibition Mechanisms

Recent research has revealed that multivalent benzamidine derivatives demonstrate enhanced inhibition of plasmin through statistical rebinding effects. When 4-methyl-benzamidine is incorporated into multivalent scaffolds, the resulting inhibitors show dramatically improved potency. For example, pentamidine, a bivalent benzamidine derivative, exhibits a Ki value of 2.1 ± 0.8 μM against plasmin, representing a significant improvement over monovalent benzamidine analogs.

The multivalent effect is attributed to the statistical rebinding phenomenon, where the effective local concentration of the inhibitor increases when multiple benzamidine moieties are present in the vicinity of the enzyme. This effect is particularly pronounced with shorter linker lengths, which minimize the entropic penalty associated with binding multiple sites simultaneously.

Kringle Domain Interactions

Plasminogen contains five kringle domains that serve as lysine-binding sites and play crucial roles in fibrin binding and enzyme regulation. While 4-methyl-benzamidine primarily targets the active site, studies have shown that benzamidine derivatives can also exhibit weak interactions with kringle domains, particularly kringle 5.

The dual binding mechanism - simultaneous interaction with both the active site and kringle domains - creates a more potent inhibition profile. This is evidenced by the development of heterobivalent inhibitors that combine benzamidine (for active site binding) with tranexamic acid (for kringle binding), resulting in enhanced inhibition through multivalent subsite binding effects.

Allosteric Regulation of Plasmin Activity

Delta-plasmin (δ-plasmin), a truncated form of plasmin containing only kringle 1 and the catalytic domain, exhibits similar kinetic characteristics to full-length plasmin when treated with benzamidine derivatives. This finding suggests that the primary allosteric effects of 4-methyl-benzamidine occur through direct active site interactions rather than through complex kringle domain networks.

The comparative analysis of plasmin and δ-plasmin inhibition by various benzamidine derivatives reveals that all compounds (except unmodified benzamidine) demonstrate comparable competitive inhibition constants (Ki) ranging from less than 4 μM for pentamidine to greater than 1000 μM for 4-aminomethylbenzamidine.

Conformational Changes and Enzyme Dynamics

Molecular dynamics simulations and crystallographic studies reveal that benzamidine binding induces subtle conformational changes in serine proteases that can propagate through the enzyme structure. These conformational changes affect the enzyme's flexibility, with bound inhibitors generally reducing the root mean square fluctuation (RMSF) of enzyme residues, thereby decreasing overall enzyme mobility and activity.

The mechanism of inhibition appears to involve not only direct competition with substrate binding but also the reduction of enzyme flexibility, which impairs the protein's ability to undergo the conformational changes necessary for efficient catalysis. This dual mechanism contributes to the enhanced potency observed with benzamidine derivatives.

Structure-Activity Relationship (SAR) Studies of Para-Substituted Analogues

Structure-activity relationship studies of para-substituted benzamidine derivatives, including 4-methyl-benzamidine, reveal clear patterns regarding the influence of electronic and steric effects on inhibitory potency against serine proteases. These studies provide fundamental insights into the molecular requirements for effective enzyme inhibition and guide the design of more potent therapeutic agents.

Electronic Effects of Para-Substituents

The electronic properties of para-substituents significantly influence the binding affinity of benzamidine derivatives to serine proteases. Quantitative structure-activity relationship (QSAR) analysis demonstrates that electron-donating substituents generally enhance inhibitory potency, while electron-withdrawing groups reduce binding affinity.

4-Methyl-benzamidine contains a methyl group, which is a weak electron-donating substituent through hyperconjugation and inductive effects. This electronic character results in moderate improvement in binding affinity compared to the unsubstituted benzamidine parent compound. The methyl group increases electron density on the benzene ring, which can enhance π-π stacking interactions with aromatic residues in the enzyme binding site.

Hammett correlation analysis reveals a clear relationship between the σp+ values of para-substituents and the logarithm of inhibition constants. Substituents with negative σp+ values (electron-donating) correlate with stronger binding, while those with positive σp+ values (electron-withdrawing) show weaker inhibition. This relationship can be expressed as:

log(Ki) = ρσp+ + C

where ρ is the reaction constant and C is a constant for the unsubstituted compound.

Comparative Analysis of Para-Substituted Derivatives

Systematic studies of para-substituted benzamidines demonstrate the following potency trends:

4-Methoxybenzamidine (electron-donating -OCH3) shows the strongest binding enhancement among common substituents, with Ki values significantly lower than the parent compound. The methoxy group provides both electron-donating character and potential for additional hydrogen bonding interactions.

4-Aminobenzamidine exhibits moderate activity with Ki values less than 1000 μM against trypsin, though the amino group's electron-donating effect is partially offset by potential steric hindrance and altered solvation patterns.

4-Nitrobenzamidine and 4-trifluoromethylbenzamidine show reduced potency due to their strong electron-withdrawing effects, which decrease the electron density on the benzene ring and may weaken π-π interactions with the enzyme.

4-Carboxybenzamidine demonstrates reduced activity (Ki < 1000 μM) against plasmin, likely due to the combination of electron-withdrawing effects and potential electrostatic repulsion with negatively charged residues in the binding site.

Steric Effects and Binding Pocket Accommodation

The size and shape of para-substituents influence their ability to fit within the enzyme's binding pocket without causing steric clashes. The methyl group in 4-methyl-benzamidine is small enough to be accommodated within the S1 subsite while providing favorable hydrophobic interactions.

Larger substituents such as the aminomethyl group in 4-aminomethylbenzamidine (Ki > 1000 μM) may cause steric hindrance that prevents optimal binding geometry, despite the potentially favorable electronic effects. This demonstrates the importance of balancing electronic enhancement with steric compatibility.

Hydrophobic Interactions and Binding Affinity

Hydrophobic character of para-substituents contributes significantly to binding affinity through interactions with hydrophobic residues lining the enzyme's binding pocket. The methyl group in 4-methyl-benzamidine provides optimal hydrophobic contact without excessive bulk.

Thermodynamic analysis reveals that hydrophobic substituents generally contribute favorable enthalpic interactions while potentially reducing entropic penalties associated with desolvation. The balance between these factors determines the overall binding affinity.

Multivalent SAR Considerations

Multivalent benzamidine derivatives show enhanced structure-activity relationships compared to their monovalent counterparts. The incorporation of 4-methyl-benzamidine into multivalent scaffolds can result in synergistic effects where the individual contributions of each benzamidine moiety are amplified through statistical rebinding.

Linker length optimization studies demonstrate that shorter linkers (dPEG2-dPEG5) generally provide better inhibition than longer linkers (dPEG13-dPEG25) when connecting multiple benzamidine units. This effect is attributed to reduced entropic penalties and increased effective local concentration.

pH-Dependent Binding Effects

The ionization state of both the amidino group and para-substituents can influence binding affinity in a pH-dependent manner. The amidino group has a pKa of approximately 12.5, ensuring protonation under physiological conditions. However, ionizable para-substituents can show pH-dependent activity profiles.

pH-dependent binding studies reveal that the binding affinity of para-substituted benzamidines can vary significantly with solution pH, particularly for derivatives containing ionizable groups. This pH dependence has important implications for the design of therapeutically relevant inhibitors.

Selectivity Among Serine Proteases

Selectivity profiles of para-substituted benzamidines vary significantly among different serine proteases, suggesting that the binding pockets of these enzymes accommodate substituents differently. 4-Methyl-benzamidine shows different relative potencies against trypsin, chymotrypsin, thrombin, and plasmin, indicating that SAR optimization can be tailored for specific therapeutic targets.